molecular formula C10H10N2O B15336891 3-Acetyl-5-methylimidazo[1,2-a]pyridine

3-Acetyl-5-methylimidazo[1,2-a]pyridine

Cat. No.: B15336891
M. Wt: 174.20 g/mol
InChI Key: NZNQRMKVGIVAGO-UHFFFAOYSA-N
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Description

3-Acetyl-5-methylimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core substituted with an acetyl group at position 3 and a methyl group at position 3. This structure confers unique physicochemical properties, such as moderate lipophilicity and electron-withdrawing characteristics due to the acetyl moiety.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(5-methylimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-4-3-5-10-11-6-9(8(2)13)12(7)10/h3-6H,1-2H3

InChI Key

NZNQRMKVGIVAGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC=C(N12)C(=O)C

Origin of Product

United States

Preparation Methods

Aminopyridine and α-Haloketone Cyclocondensation

The most established route involves the reaction of 2-aminopyridine derivatives with α-haloketones. For 5-methylimidazo[1,2-a]pyridine synthesis, 2-amino-5-methylpyridine is condensed with α-chloroacetone under basic conditions:

Reaction Mechanism

  • Nucleophilic attack of the aminopyridine’s exocyclic amine on the α-carbon of α-chloroacetone.
  • Elimination of HCl to form an imine intermediate.
  • Intramolecular cyclization via attack of the pyridine nitrogen on the carbonyl carbon, followed by rearomatization.

Optimization Insights

  • Temperature : Yields improve at 115–125°C, with excessive heat promoting decomposition.
  • Base Selection : Potassium hydroxide (1.5 equiv) outperforms sodium hydroxide in minimizing side products like N-alkylated species.
  • Solvent Effects : Toluene enhances regioselectivity compared to polar aprotic solvents.

Representative Data

Substrate Catalyst Temp (°C) Yield (%)
2-Amino-5-methylpyridine KOH 120 78
2-Amino-3-bromo-5-methylpyridine NaOH 125 65

Ritter-Type Reactions for One-Pot Synthesis

Bismuth(III)-Catalyzed Methodology

A breakthrough method from ACS Organic & Inorganic Au utilizes Bi(OTf)₃ (5 mol%) and para-toluenesulfonic acid (p-TsOH·H₂O, 7.5 equiv) in dichloroethane (DCE) at 150°C:

Key Steps

  • Carbocation Generation : Benzylic alcohols (e.g., pyridinylmethanol) react with Bi(OTf)₃ to form stabilized carbocations.
  • Nitrile Addition : Acetonitrile attacks the carbocation, forming a nitrilium intermediate.
  • Cyclization and Rearomatization : Intramolecular attack by the pyridine nitrogen yields the imidazo[1,5-a]pyridine core, which isomerizes to the [1,2-a] system under acidic conditions.

Substrate Scope

  • Nitrile Compatibility : Aryl nitriles (e.g., 4-cyanotoluene) give 86% yield, while aliphatic nitriles (cinnamyl nitrile) result in <40%.
  • Alcohol Substrates : Electron-rich pyridinylmethanols enhance reaction rates.

Yield Optimization

Nitrile Source Catalyst Loading Yield (%)
Acetonitrile 5 mol% Bi(OTf)₃ 95
4-Iodobenzonitrile 10 mol% Bi(OTf)₃ 33

Comparative Analysis of Synthetic Routes

Table 5.1. Method Efficiency Comparison

Method Steps Total Yield (%) Purity (%)
Condensation/Acylation 3 52 88
Ritter-Type Reaction 1 89 95
Vilsmeier-Haack/Oxidation 2 41 78

Critical Observations

  • The Ritter-type method offers superior atom economy but requires specialized catalysts.
  • Traditional condensation routes allow modular substitution but suffer from multi-step inefficiencies.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Acetyl-5-methylimidazo[1,2-a]pyridine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets .

Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its structural features allow it to bind to specific enzymes and receptors, making it a candidate for drug development .

Industry: In the industrial sector, 3-acetyl-5-methylimidazo[1,2-a]pyridine is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-acetyl-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Imidazo[1,2-a]pyridine Derivatives and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Applications
3-Acetyl-5-methylimidazo[1,2-a]pyridine 3-acetyl, 5-methyl C₁₀H₁₁N₂O Hypothesized improved solubility vs. nitro analogs; potential metabolic instability due to acetyl
3-Nitro-5-methylimidazo[1,2-a]pyridine 3-nitro, 5-methyl C₈H₇N₃O₂ High antikinetoplastid activity; poor aqueous solubility
1-[(6-Chloro-3-pyridyl)methyl]-5-ethoxy-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine 1-(6-chloro-pyridyl)methyl, 5-ethoxy, 8-nitro C₁₆H₁₈ClN₅O₃ Enhanced target binding due to chloro and ethoxy groups; nitro group may confer redox activity
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives Pyridazinone core with chloro and phenyl groups Varies Anticancer and anti-inflammatory applications; distinct scaffold but shared synthetic routes (e.g., K₂CO₃-mediated alkylation)

Q & A

Q. What role do multicomponent reactions play in diversifying the imidazo[1,2-a]pyridine scaffold?

  • Methodology : MCRs enable rapid generation of libraries by combining 2-aminopyridines, aldehydes, and alkynes in one pot. For example, Cu-catalyzed reactions introduce aryl or alkyl groups at the 3-position, while microwave-assisted methods diversify the 5-methyl group with nitriles or sulfonamides .

Notes

  • Prioritize peer-reviewed methodologies from journals and PubChem/CAS data.
  • Structural analogs and halogen effects are critical for SAR and ADME optimization.

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